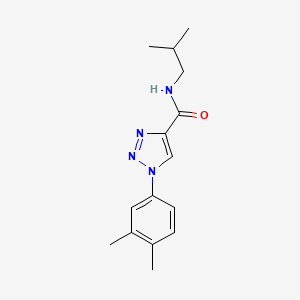
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as DMPMPT, is a synthetic organic compound with a wide range of applications in scientific research. This compound has been studied extensively in the past few decades due to its unique structure and wide range of potential applications. DMPMPT is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, for drug design, and as a reagent for a variety of biochemical and physiological studies. In
作用機序
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, it is thought that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. This binding is thought to be dependent on the structure of the this compound molecule, as well as the type of receptor it is binding to.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have a variety of effects, including inhibition of certain enzymes, modulation of gene expression, and inhibition of cell growth and proliferation. Additionally, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral effects.
実験室実験の利点と制限
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide has a number of advantages and limitations for lab experiments. One of the main advantages is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, this compound is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
Future research on 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to identify new applications for the compound, such as in drug design and in the synthesis of other compounds. Finally, further studies should be conducted to determine the safety and toxicity of this compound, as well as its potential side effects.
合成法
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized from a variety of starting materials, including 4-methylphenylacetic acid and 2-methylpropyl isocyanide. The reaction is typically carried out in aqueous solution at room temperature, with the resulting product being the desired this compound. This method is relatively simple and efficient, and has been used to synthesize a variety of other compounds as well.
科学的研究の応用
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand for drug design, and as a tool for studying the biochemical and physiological effects of various compounds. Additionally, this compound has been used in a variety of lab experiments, such as enzyme kinetics, metabolic studies, and cell culture studies.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10(2)8-16-15(20)14-9-19(18-17-14)13-6-5-11(3)12(4)7-13/h5-7,9-10H,8H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVMZNGFFHYOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-8-[(2-hydroxypropyl)amino]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6580352.png)
![2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6580379.png)
![2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6580384.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B6580389.png)
![N-ethyl-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6580397.png)
![N-(2-ethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6580399.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6580400.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6580405.png)
![5-methyl-2-(4-methylphenyl)-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-1,3-oxazole](/img/structure/B6580415.png)
![1-(3,4-dimethylbenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B6580418.png)

![N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6580439.png)
![12-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-8-pentyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6580442.png)
![3-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6580451.png)